molecular formula C14H10BrNO3 B2920990 2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-4-bromophenol CAS No. 281212-32-6

2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-4-bromophenol

Cat. No.: B2920990
CAS No.: 281212-32-6
M. Wt: 320.142
InChI Key: FVGCOJWXUJZJRX-FRKPEAEDSA-N
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Scientific Research Applications

2-[(E)-(1,3-Benzodioxol-5-ylimino)methyl]-4-bromophenol has several scientific research applications:

Mechanism of Action

Target of Action

It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules to exert its effects.

Mode of Action

As a biochemical used in proteomics research , it may interact with its targets in a way that modifies their function or structure, leading to observable changes in biological systems.

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Result of Action

Given its use in proteomics research , it may have effects on protein expression or function, which could in turn lead to changes at the cellular level.

Preparation Methods

The synthesis of 2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-4-bromophenol typically involves the reaction of 4-bromophenol with 1,3-benzodioxole-5-carbaldehyde under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction

Chemical Reactions Analysis

2-[(E)-(1,3-Benzodioxol-5-ylimino)methyl]-4-bromophenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinone derivative, while reduction may produce a hydroxy derivative.

Comparison with Similar Compounds

2-[(E)-(1,3-Benzodioxol-5-ylimino)methyl]-4-bromophenol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows it to interact with a distinct set of molecular targets and pathways, making it valuable for specific research applications.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yliminomethyl)-4-bromophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO3/c15-10-1-3-12(17)9(5-10)7-16-11-2-4-13-14(6-11)19-8-18-13/h1-7,17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGCOJWXUJZJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N=CC3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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